molecular formula C21H24O2 B1671454 Gestrinone CAS No. 16320-04-0

Gestrinone

Cat. No.: B1671454
CAS No.: 16320-04-0
M. Wt: 308.4 g/mol
InChI Key: BJJXHLWLUDYTGC-ANULTFPQSA-N
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Mechanism of Action

Target of Action

Gestrinone, a synthetic steroidal hormone, primarily targets the hypothalamic-pituitary axis and endometrium . It interacts with androgen , progesterone , and estrogen receptors . These receptors play a crucial role in regulating reproductive functions and menstrual cycles.

Mode of Action

This compound exerts its effects by inhibiting the release of pituitary gonadotropins . It also has a direct effect on the endometrium and ectopic endometrial receptors, leading to endometrial and ectopic endometrial atrophy . This is achieved through its anti-progesterone and anti-estrogen effects .

Biochemical Pathways

This compound affects several biochemical pathways. It has anti-estrogen and anti-gonadal properties, which can lead to increased concentrations of free testosterone , and decrease the level of sex hormone-binding globulin . It also suppresses the FSH and LH hormone peak levels and decreases the LH mean to reduce estrogen levels .

Pharmacokinetics

It’s known that the drug is metabolized in the liver . More research is needed to fully understand the ADME properties of this compound.

Result of Action

The action of this compound results in the atrophy of endometrial tissue , leading to the regression of endometriosis . It also induces endometrial atrophy and/or amenorrhea . These effects are due to its interaction with the androgen receptor, which also explains the androgenic side effects .

Action Environment

For instance, it’s advisable to monitor liver transaminases and cholesterol levels in hyperlipidemic patients, as well as glucose in diabetic patients .

Biochemical Analysis

Biochemical Properties

Gestrinone has moderate anti-estrogen and anti-gonadal properties . This can lead to increased concentrations of free testosterone, and decrease the level of sex hormone-binding globulin . It also suppresses the FSH and LH hormone peak levels and decreases the LH mean to reduce estrogen levels . Furthermore, this compound has a direct effect on the endometrium and ectopic endometrial receptors .

Cellular Effects

This compound exerts significant therapeutic effects in the treatment of endometriosis . It induces endometrial atrophy and/or amenorrhea . It relieves dysmenorrhea, pelvic pain, and morphologic response in the ovary . It can also cause side effects such as acne and seborrhea .

Molecular Mechanism

This compound has weak agonist activity on progesterone receptors in the rabbit endometrium and progesterone antagonist activity in various other pharmacological test systems . In addition, it has moderate agonist activity on prostatic androgen receptors in vitro .

Dosage Effects in Animal Models

In animal models, this compound has shown to suppress the growth of uterine leiomyomas . It inhibits not only the protein expression of ER and PR, but also c-Src and the autophosphorylation of c-Src in the guinea pig leiomyoma model .

Transport and Distribution

This compound is bound to albumin in the circulation . It is metabolized in the liver mainly by hydroxylation . The elimination half-life of this compound is 27.3 hours . The medication is excreted in urine and bile .

Preparation Methods

Synthetic Routes and Reaction Conditions

Gestrinone is synthesized through a series of chemical reactions starting from estrone. The key steps involve the introduction of ethynyl and ethyl groups at specific positions on the steroid nucleus. The synthetic route typically includes:

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes catalytic hydrogenation and controlled reaction conditions to prevent unwanted side reactions .

Chemical Reactions Analysis

Types of Reactions

Gestrinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various hydroxylated, ketonized, and substituted derivatives of this compound .

Scientific Research Applications

Gestrinone has diverse applications in scientific research:

Comparison with Similar Compounds

Gestrinone is similar to other synthetic steroids like danazol and mifepristone but has unique properties:

List of Similar Compounds

Properties

IUPAC Name

(8S,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,9,11,13,18-19,23H,3,5-8,10,12H2,1H3/t18-,19+,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJJXHLWLUDYTGC-ANULTFPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12C=CC3=C4CCC(=O)C=C4CCC3C1CCC2(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12C=CC3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@]2(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4023094
Record name Gestrinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Gestrinone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002720
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Gestrinone has weak agonist activity on progesterone receptors in the rabbit endometrium and progesterone antagonist activity in various other pharmacological test systems. In addition, it has moderate agonist activity on prostatic androgen receptors in vitro. In several in vivo experiments, this activity was found to be low. The primary action of gestrinone is on the hypothalamic-pituitary axis where it inhibits gonadotrophin release with a weak inhibitory effect on its synthesis. It also possesses anti-estrogen activity. The suppression of the ovular gonadotrophin peak is observed after the first month of treatment; the resulting decline in ovarian hormone secretion rapidly leads to endometrial atrophy. Aside from its central action, gestrinone also has anti-progesterone activity on cell receptors in both endometrium and extra-uterine ectopic implants. Gestrinone has no direct estrogen and/or uterotrophic effects. A study was done to examine the efficacy of gestrinone in emergency contraception. The data from the study suggest that the mechanism of action of gestrinone used for the purposes of emergency contraception is likely the inhibition of implantation by acting on the endometrium as opposed to the inhibition of ovulation.
Record name Gestrinone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11619
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

16320-04-0
Record name Gestrinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16320-04-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gestrinone [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016320040
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gestrinone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11619
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Gestrinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (17a)-13-Ethyl-17-hydroxy-18,19-dinorpregna-4,9,11-trien-20-yn-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GESTRINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1421533RCM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Gestrinone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002720
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

150-152
Record name Gestrinone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11619
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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